(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid (1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid Precursor for PET tracer [11C]-PE2I
Brand Name: Vulcanchem
CAS No.: 311351-26-5
VCID: VC0149634
InChI: InChI=1S/C18H22INO2/c1-12-3-5-13(6-4-12)15-11-14-7-8-16(17(15)18(21)22)20(14)10-2-9-19/h2-6,9,14-17H,7-8,10-11H2,1H3,(H,21,22)/t14-,15+,16+,17-/m0/s1
SMILES: CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)O)N3CC=CI
Molecular Formula: C18H22INO2
Molecular Weight: 411.29

(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid

CAS No.: 311351-26-5

Cat. No.: VC0149634

Molecular Formula: C18H22INO2

Molecular Weight: 411.29

Purity: >98%

* For research use only. Not for human or veterinary use.

(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid - 311351-26-5

Specification

CAS No. 311351-26-5
Molecular Formula C18H22INO2
Molecular Weight 411.29
IUPAC Name (1R,2S,3S,5S)-8-(3-iodoprop-2-enyl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Standard InChI InChI=1S/C18H22INO2/c1-12-3-5-13(6-4-12)15-11-14-7-8-16(17(15)18(21)22)20(14)10-2-9-19/h2-6,9,14-17H,7-8,10-11H2,1H3,(H,21,22)/t14-,15+,16+,17-/m0/s1
SMILES CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)O)N3CC=CI

Introduction

Chemical Structure and Properties

Structural Characteristics

(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid features a complex three-dimensional structure with specific stereochemistry at positions 1, 2, 3, and 5 of the azabicyclo[3.2.1]octane core. The compound contains several key functional groups that define its chemical behavior and potential applications. These include an 8-azabicyclo[3.2.1]octane core structure, a carboxylic acid group at position 2, a 4-methylphenyl substituent at position 3, and a 3-iodoprop-2-en-1-yl group attached to the nitrogen atom at position 8. The specific stereochemistry indicated by the (1R,2S,3S,5S) prefix is crucial for its biological activity and target binding properties.

Physical and Chemical Properties

The compound possesses well-defined physical and chemical properties that are essential for understanding its behavior in various applications. These properties are summarized in the following table:

PropertyValue
CAS Number311351-26-5
Molecular FormulaC18H22INO2
Molecular Weight411.29 g/mol
Standard InChIInChI=1S/C18H22INO2/c1-12-3-5-13(6-4-12)15-11-14-7-8-16(17(15)18(21)22)20(14)10-2-9-19/h2-6,9,14-17H,7-8,10-11H2,1H3,(H,21,22)/t14-,15+,16+,17-/m0/s1
SMILESCC1=CC=C(C=C1)C2CC3CCC(C2C(=O)O)N3CC=CI
Purity (Commercial)>98%

These properties are documented in the scientific literature and product information for this compound. The molecular structure contains several functional groups that influence its reactivity, including the carboxylic acid moiety, which provides a site for potential derivatization, and the iodinated alkenyl chain, which is significant for its potential application in imaging studies.

Synthesis and Related Compounds

Relationship to PE2I

This compound is closely related to PE2I (methyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate), as reflected in its common name "Desmethyl-PE2I" . The key structural difference between the two compounds is that PE2I has a methyl ester group where Desmethyl-PE2I has a carboxylic acid group . The term "desmethyl" specifically refers to the absence of the methyl group from the ester functionality . PE2I has been developed and utilized for in vivo quantification of the dopamine transporter (DAT) in the striatum and substantia nigra regions of the brain .

Comparison with RTI-55

Another structurally related compound is RTI-55 (methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate), which shares the basic azabicyclo[3.2.1]octane core structure but differs in several key aspects . The primary structural differences include:

  • RTI-55 contains an iodophenyl group, while Desmethyl-PE2I features a methylphenyl group

  • RTI-55 has a methyl group on the nitrogen atom, while Desmethyl-PE2I has a 3-iodoprop-2-en-1-yl group

  • RTI-55 has a methyl ester group, while Desmethyl-PE2I has a carboxylic acid group

These structural variations result in different binding profiles and pharmacokinetic properties, influencing their specific applications in research and potential clinical settings .

Comparative Analysis of Related Compounds

Structural and Functional Comparison

The following table provides a comprehensive comparison of Desmethyl-PE2I with its structurally related compounds:

PropertyDesmethyl-PE2IPE2IRTI-55
Chemical Name(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acidmethyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylatemethyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
CAS Number311351-26-5188680-71-9133647-95-7
Molecular FormulaC18H22INO2C19H24INO2C16H20INO2
Molecular Weight411.29 g/mol425.3 g/mol385.24 g/mol
Carboxyl GroupCarboxylic acidMethyl esterMethyl ester
N-Substituent3-Iodoprop-2-en-1-yl3-Iodoprop-2-en-1-ylMethyl
Phenyl Substituent4-Methylphenyl4-Methylphenyl4-Iodophenyl
Primary ApplicationPrecursor for imaging agentsDAT imagingDAT imaging

This comparative analysis highlights the subtle structural differences between these compounds that significantly influence their chemical behavior and biological activities . These differences are particularly important in the context of their applications in neuroscience research and medical imaging .

Structure-Activity Relationships

The specific stereochemistry and functional group arrangement in Desmethyl-PE2I play crucial roles in determining its binding affinity and selectivity for biological targets . The azabicyclo[3.2.1]octane core structure is common among several compounds that interact with the dopamine transporter system, suggesting its importance for target recognition . The presence of the iodine atom in the 3-iodoprop-2-en-1-yl side chain likely contributes to the compound's potential utility in imaging applications, as iodine can be replaced with radioactive isotopes for detection purposes .

Applications in Neuroscience and Medical Imaging

Role in Dopamine Transporter Imaging

Based on its structural similarity to PE2I, Desmethyl-PE2I appears to be relevant to imaging studies focusing on the dopamine transporter (DAT) system . DAT is a critical component of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft, and is an important target for studying various neurological and psychiatric disorders . The search results indicate that Desmethyl-PE2I (referred to as desmethyl-PE2I or [11C]4–5 in some contexts) may be particularly relevant to imaging the nigrostriatal pathway in Parkinson's disease using positron emission tomography (PET) .

Precursor for Radiopharmaceutical Development

The carboxylic acid functionality in Desmethyl-PE2I provides a reactive handle for further chemical modifications, making it particularly valuable as a precursor for developing radiopharmaceuticals. This functional group can be readily derivatized to incorporate various radioisotopes or other imaging moieties necessary for PET or single-photon emission computed tomography (SPECT) imaging techniques . This versatility in modification potential enhances its utility in the development of specialized imaging agents for neurological research and clinical applications .

Future Research Directions

Development of Novel Imaging Agents

The structural properties of Desmethyl-PE2I position it as a promising scaffold for the development of next-generation imaging agents for neurological disorders . Future research could focus on optimizing its structure to enhance binding specificity, improve pharmacokinetic properties, or incorporate different radioisotopes for various imaging modalities . Such developments could lead to more sensitive and specific tools for early detection and monitoring of neurodegenerative diseases, potentially improving patient outcomes through earlier intervention .

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of Desmethyl-PE2I and its analogs could provide valuable insights into the structural requirements for optimal binding to the dopamine transporter and other neurological targets . This knowledge would facilitate the rational design of improved compounds with enhanced target selectivity, reduced off-target effects, and optimized imaging properties . Systematic modification of various structural elements, such as the phenyl substituent or the N-alkyl chain, could reveal critical features that influence binding affinity and specificity .

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of Desmethyl-PE2I typically involves various spectroscopic techniques to confirm its structure and purity. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms and the stereochemistry of the molecule. Mass spectrometry can confirm the molecular formula and identify any potential impurities or degradation products. Infrared spectroscopy is useful for identifying functional groups, particularly the carboxylic acid moiety that distinguishes this compound from its methyl ester counterpart, PE2I .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly employed to assess the purity of Desmethyl-PE2I and separate it from structurally similar compounds or synthetic intermediates. The high purity (>98%) reported for commercially available samples suggests well-established purification protocols. Chromatographic methods are also essential for monitoring reactions during synthesis and for quality control of the final product.

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